molecular formula C19H25N3O2 B2587153 4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034246-53-0

4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2587153
CAS No.: 2034246-53-0
M. Wt: 327.428
InChI Key: UCWCKOJGGXZZMO-UHFFFAOYSA-N
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Description

4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetically produced chemical compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates an adamantane moiety, a feature known for enhancing lipid solubility and metabolic stability in drug molecules . This compound is designed for research and development purposes only. It is strictly for use in a controlled laboratory environment by qualified professionals. This product is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. The buyer assumes all responsibility for confirming the product's identity, purity, and for its safe handling and use.

Properties

IUPAC Name

1-adamantyl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-18(19-8-13-5-14(9-19)7-15(6-13)10-19)22-4-2-16(11-22)24-17-1-3-20-12-21-17/h1,3,12-16H,2,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWCKOJGGXZZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the adamantane-1-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(adamantane-1-carbonyl)pyrrolidine. This intermediate is then coupled with a pyrimidine derivative under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, while the pyrrolidine and pyrimidine rings can engage in various biochemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Adamantane-Pyrido[2,3-d]pyrimidine Derivatives

Tank et al. (2023) synthesized adamantane-functionalized pyrido[2,3-d]pyrimidine derivatives (e.g., 6a-j ) with antimicrobial activity . Key structural differences include:

  • Substituents : Tank’s compounds incorporate coumarin and aryl groups at positions 5 and 7, whereas the target molecule has an adamantane-carbonyl-pyrrolidine substituent at position 3.

Other Adamantane-Containing Heterocycles

Adamantane is widely utilized in drug design for its pharmacokinetic advantages. For example:

  • Rimantadine : An adamantane-based antiviral agent lacking a heterocyclic core.
  • Saxagliptin : Contains an adamantane group linked to a pyrazolone ring, highlighting the versatility of adamantane in enhancing drug half-life.

Physicochemical and Pharmacokinetic Properties

Property 4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Tank’s Derivatives (6a-j) Rimantadine
Molecular Weight (g/mol) ~413.5 (estimated) 550–650 215.3
logP (Predicted) ~3.8 (adamantane increases lipophilicity) 4.2–5.1 2.5
Water Solubility Low (adamantane/pyrrolidine reduce solubility) Very low Moderate
Biological Activity Not reported MIC: 8–32 µg/mL (bacterial strains) Antiviral

Key Observations :

  • The target compound’s adamantane and pyrrolidine groups likely improve blood-brain barrier penetration compared to Tank’s derivatives, though solubility remains a challenge.
  • Tank’s compounds demonstrate measurable antimicrobial activity, suggesting that structural optimization (e.g., coumarin substitution) enhances efficacy .

Conformational Analysis

The pyrrolidine ring’s puckering, quantified using Cremer-Pople coordinates , introduces dynamic stereoelectronic effects. For example:

  • Envelope Conformation : May enhance binding to flat enzymatic pockets.
  • Twist Conformation : Could improve interactions with helical DNA/RNA targets.

In contrast, Tank’s derivatives exhibit planar pyrido-pyrimidine cores, limiting conformational adaptability .

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